molecular formula C8H8F2O4S B2391746 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride CAS No. 2305255-71-2

6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride

Cat. No.: B2391746
CAS No.: 2305255-71-2
M. Wt: 238.2
InChI Key: BBBOWMQUXDOKCG-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H8F2O4S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

The synthesis of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride typically involves the reaction of 6-fluoro-2,3-dimethoxybenzene with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride involves its ability to react with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it a useful tool for studying enzyme mechanisms and protein function.

Comparison with Similar Compounds

6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-2,3-dimethoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O4S/c1-13-6-4-3-5(9)8(7(6)14-2)15(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBOWMQUXDOKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)S(=O)(=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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